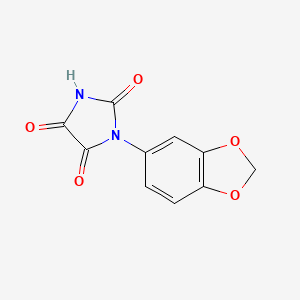

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

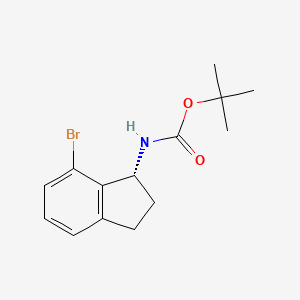

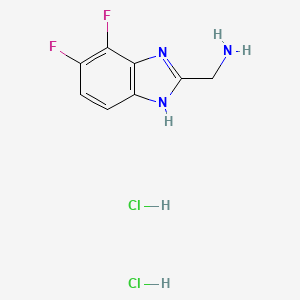

“1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” and similar compounds has been reported in the literature . A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .

Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” consists of a benzodioxol ring attached to an imidazolidine-2,4,5-trione ring . The exact structure can be represented by the SMILES string provided in the technical information .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” include a molecular weight of 234.17 and a molecular formula of C10H6N2O5 . It is recommended to store the compound at room temperature .

Applications De Recherche Scientifique

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. A series of derivatives bearing the 1-(1,3-benzodioxol-5-yl) motif have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds can induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.

Antifungal Applications

Another significant application is in the development of antifungal agents. Compounds with the 1-(1,3-benzodioxol-5-yl) structure have been synthesized and characterized for their antifungal properties . The efficacy of these compounds against different fungal strains highlights their potential in treating life-threatening fungal infections, especially in immunocompromised patients.

Tubulin Polymerization Inhibition

The 1-(1,3-benzodioxol-5-yl) group is part of structures that have been designed to inhibit tubulin polymerization, a key process in cell division . This mechanism is targeted by several anticancer agents, and the ability to modulate microtubule assembly makes these compounds valuable in cancer research.

Molecular Docking Studies

Molecular docking studies have been performed on derivatives of 1-(1,3-benzodioxol-5-yl) to understand their interaction with biological targets . These studies help in predicting the affinity and activity of these compounds towards certain enzymes or receptors, which is essential for drug design.

Density Functional Theory (DFT) Calculations

DFT calculations are used to explore the electronic characteristics of molecules. Compounds containing the 1-(1,3-benzodioxol-5-yl) group have been subjected to DFT studies to understand their electronic properties, which can influence their biological activity .

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a technique used to study intermolecular interactions. This analysis has been applied to 1-(1,3-benzodioxol-5-yl) derivatives to gain insights into their crystal structures and potential interactions in a biological context .

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-8-9(14)12(10(15)11-8)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBGMCJXAASII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)